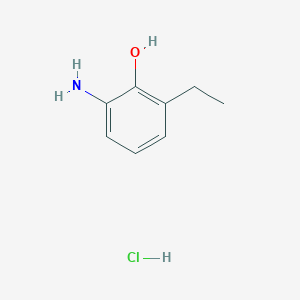
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of β-amino enones with methylene active nitriles . The reaction of β-amino enones with methylene active nitriles can result in two kinds of reaction intermediates: dienolates and amide derivatives . These products are formed by the initial conjugate addition of the α-methylene group of the nitrile to the β-amino enone, followed by elimination of dimethylamine .Aplicaciones Científicas De Investigación
Brain-Specific Delivery Systems
Research has explored the use of dihydropyridine derivatives, closely related to 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide, as efficient carriers for brain-specific drug delivery. These compounds have shown potential in crossing the blood-brain barrier and delivering therapeutic agents directly to the brain, potentially offering new treatment avenues for neurological disorders (Maziére et al., 1984; Tedjamulia et al., 1985).
Cardiovascular Research
Dihydropyridine compounds have been investigated for their cardiovascular effects, particularly as cardiotonic agents. Studies have shown that these compounds can enhance cardiac contractility and possess vasodilating properties, making them promising candidates for treating congestive heart failure (Ohhara et al., 1989).
Neuroprotective Effects
Some dihydropyridine derivatives have demonstrated neuroprotective effects in models of Parkinson's disease and other neurological disorders, suggesting a potential role in preventing or mitigating neurodegeneration (Hantraye et al., 1996; Marcotte et al., 1998).
Oxime Reactivators in Toxicology
Oxime derivatives related to dihydropyridines have been explored for their efficacy in reactivating acetylcholinesterase inhibited by toxic organophosphates, showing potential as treatments for chemical poisoning (Clement, 1982; Shiloff & Clement, 1987).
Antitumor and Antiproliferative Effects
Dihydropyridine derivatives have been examined for their potential antitumor effects, with some compounds showing the ability to inhibit specific pathways involved in cancer progression. This suggests a possible role in cancer therapy by targeting cellular mechanisms fundamental to tumor growth and metastasis (Kogame et al., 2013).
Propiedades
Número CAS |
85614-96-6 |
|---|---|
Nombre del producto |
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide |
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
6-methyl-2-oxo-1H-pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(6(11)9-4)7(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12) |
Clave InChI |
MNFXNSVGBNJCSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)C(=O)NN |
SMILES canónico |
CC1=CC=C(C(=O)N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



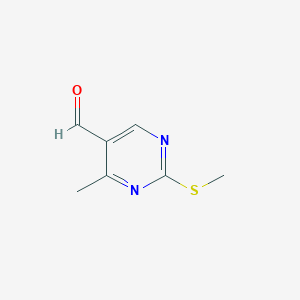

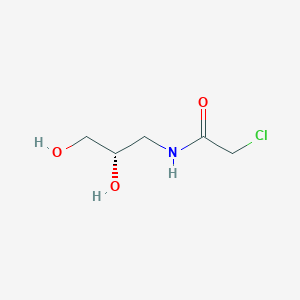


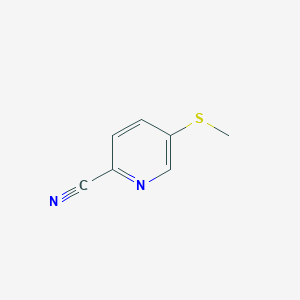
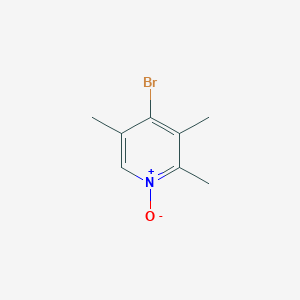
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)
![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)
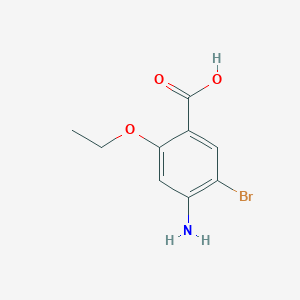
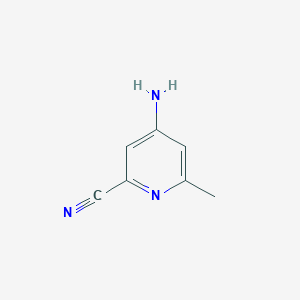
![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)
